molecular formula C4H6BrCl B2752394 1-Bromo-2-(chloromethyl)cyclopropane CAS No. 70650-32-7

1-Bromo-2-(chloromethyl)cyclopropane

Cat. No.: B2752394
CAS No.: 70650-32-7
M. Wt: 169.45
InChI Key: ZWVGHLJSROOWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(chloromethyl)cyclopropane is a chemical compound with the CAS Number: 70650-32-7 . It has a molecular weight of 169.45 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with a bromine atom and a chloromethyl group attached . The InChI code for this compound is 1S/C4H6BrCl/c5-4-1-3(4)2-6/h3-4H,1-2H2 .

Scientific Research Applications

Synthesis of Complex Organic Compounds

  • Cycloproparene Synthon : Billups et al. (1984) demonstrated the use of 1-bromo-2-chlorocyclopropene, derived from 1-bromo-2-(chloromethyl)cyclopropane, in the synthesis of 1H-Cyclopropa[b]phenanthrene, showcasing its utility as a cycloproparene synthon in organic chemistry (Billups et al., 1984).

  • Precursors in Organic Synthesis : Al-Dulayymi et al. (2000) used 1-bromo-1-lithiocyclopropanes, which can be derived from this compound, for synthesizing functionalized 7-X-7,8-dihydrocalicenes. This indicates its role in generating novel precursors for organic compounds (Al-Dulayymi et al., 2000).

Novel Reaction Pathways and Intermediates

  • Formation of Tricyclopentanes : Wiberg et al. (1987, 1993) explored the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane, related to this compound, leading to the formation of tricyclo[2.1.0.01,3]pentane, a unique intermediate in organic reactions (Wiberg et al., 1987), (Wiberg et al., 1993).

Cyclopropane Derivatives

  • Synthesis of Cyclopropanes : Bury et al. (1982) discussed the synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes, using a sequence involving 1-bromo-1-cyanobut-3-enes, which are structurally similar to this compound, showing its use in creating cyclopropane derivatives (Bury et al., 1982).

Applications in Medicinal Chemistry

  • Synthesis of Bicyclo[1.1.1]propellanes : Werner et al. (1996) synthesized several [1.1.1]propellanes using 1-bromo-3-(chloromethyl)bicyclobutanes, which are related to this compound. This showcases its potential application in medicinal chemistry and drug design (Werner et al., 1996).

Properties

IUPAC Name

1-bromo-2-(chloromethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrCl/c5-4-1-3(4)2-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVGHLJSROOWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70650-32-7
Record name 1-bromo-2-(chloromethyl)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.